Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
Overview
Description
“Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is an organosulfur compound. It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . It can also be synthesized by a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis
The molecular formula of “Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-” is C8H8ClNO3S . The InChI key is GRDXCFKBQWDAJH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . It also reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .Physical And Chemical Properties Analysis
The compound is a colourless viscous oil . It has a density of 1.5±0.1 g/cm3 , a boiling point of 426.8±28.0 °C at 760 mmHg , and a melting point of 142-145 °C (dec.) (lit.) . It is slightly soluble in water .Scientific Research Applications
Solvolysis and Mechanism Studies
- Benzenesulfonyl chloride, including derivatives like 4-(acetylamino)-2-methyl-, is used to study solvolysis reactions. Research demonstrates that these compounds correlate well using the extended Grunwald-Winstein equation, indicating a bimolecular displacement (SN2) mechanism in solvolysis. This provides valuable insights into reaction mechanisms and solvent effects on solvolysis (Kevill & D’Souza, 1999).
Structural and Kinetic Analysis
- Studies on structural isomers of benzenesulfonyl chloride derivatives, including crystal structure analysis and kinetic investigation, enhance understanding of steric hindrance effects on chemical reactions. These analyses contribute to the field of molecular-electronic structure analysis (Rublova et al., 2017).
Recyclable Reagent Development
- The development of recyclable, high-load magnetic benzenesulfonyl chloride reagents shows applications in methylation and alkylation reactions. This approach addresses sustainability in chemical processes by enabling the efficient retrieval and reuse of reagents (Faisal et al., 2017).
Solid-Phase Synthesis Applications
- Benzenesulfonyl chloride derivatives are key intermediates in solid-phase synthesis, used to create diverse chemical structures. This application is significant in pharmaceutical and materials science for developing new compounds (Fülöpová & Soural, 2015).
Antibacterial Activity Research
- Some derivatives of benzenesulfonyl chloride exhibit antibacterial activity, indicating potential applications in developing new antibacterial agents. This research contributes to the ongoing search for novel antimicrobial compounds (Behrami, 2018).
Catalysts in Organic Synthesis
- Benzenesulfonyl chloride derivatives are used as catalysts in organic synthesis, such as in Friedel-Crafts sulfonylation reactions. This application is crucial for creating complex organic molecules in a controlled and efficient manner (Nara et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-acetamido-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMOYSYLLYARBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069564 | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
CAS RN |
62374-67-8 | |
Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062374678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62374-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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